N-Cyano-N-methylacetamide
Description
N-Cyano-N-methylacetamide (IUPAC name: 2-Cyano-N-[(methylamino)carbonyl]acetamide; CAS 6972-77-6) is a substituted acetamide derivative characterized by a cyano (-CN) group and a methylcarbamoyl substituent. Its molecular formula is C₅H₇N₃O₂, with a molar mass of 141.13 g/mol, and it exists as a solid powder with a melting point of 202.5°C . Limited toxicological data are available, though it is noted to be incompatible with strong oxidizers, nitrogen oxides (NOₓ), and carbon oxides (CO/CO₂) .
Properties
CAS No. |
87718-98-7 |
|---|---|
Molecular Formula |
C4H6N2O |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
N-cyano-N-methylacetamide |
InChI |
InChI=1S/C4H6N2O/c1-4(7)6(2)3-5/h1-2H3 |
InChI Key |
IYQDAZMADIGFIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reaction of Ethyl Cyanoacetate with Methylamine
One of the most established and efficient methods for preparing this compound involves the direct reaction of ethyl cyanoacetate with methylamine. This method yields the compound in up to 90% yield and is widely cited in the literature.
- Procedure : Ethyl cyanoacetate is reacted with methylamine under controlled conditions, typically at room temperature or slightly elevated temperatures.
- Yield : Approximately 90% yield reported.
- Key Reference : This method was employed in the total synthesis of marine alkaloid Rigidin E, where 2-cyano-N-methylacetamide was synthesized as a key intermediate.
Cyanoacetate Amination with Dimethylamine Gas (Improved Process)
An improved industrial synthesis process uses cyanoacetate esters (such as methyl, ethyl, n-propyl, or isopropyl cyanoacetate) as starting materials, reacting with dry dimethylamine gas in the presence of an aromatic hydrocarbon solvent.
- Reaction Conditions :
- Temperature: -10 to 0 °C during amination
- Reaction time: 2 to 10 hours stirring with dimethylamine gas
- Followed by reflux heating for 1 hour
- Cooling to -10 to 0 °C for 8 to 10 hours to crystallize the product
- Solvents : Aromatic hydrocarbons are used (e.g., toluene)
- Product Isolation : Filtration under suction to obtain pure N,N-dimethylcyanoacetamide
- Advantages : Fewer steps, simple operation, short production cycle, low energy consumption, high purity, and environmentally friendly
- Yield : Up to 99%
- Applications : The product can be used directly as an intermediate in herbicide synthesis (e.g., nicosulfuron)
- Reference : CN103787917A patent
Cyanoacetylation of Amines
Another general approach involves cyanoacetylation of substituted amines using alkyl cyanoacetates under various reaction conditions. This method is less detailed in the literature but is a recognized pathway to obtain cyanoacetamide derivatives including this compound.
Detailed Reaction Analysis and Conditions
| Preparation Method | Starting Materials | Reaction Conditions | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ethyl Cyanoacetate + Methylamine | Ethyl cyanoacetate, methylamine | Room temp or mild heating | Often neat or ethanol | ~90 | Used in total synthesis of marine alkaloid; relatively straightforward |
| Cyanoacetate + Dry Dimethylamine Gas | Cyanoacetate esters, dimethylamine gas | -10 to 0 °C (2-10 h), reflux 1 h, cool -10 to 0 °C (8-10 h) | Aromatic hydrocarbons | Up to 99 | Industrially improved process; environmentally friendly; high purity and yield |
| Cyanoacetylation of Amines | Alkyl cyanoacetates, substituted amines | Variable (often room temp to reflux) | Various | Not specified | General method; less specific data available |
Research Outcomes and Observations
- The reaction of ethyl cyanoacetate with methylamine proceeds efficiently, producing high yields of this compound, which can be further utilized in Knoevenagel condensations and other synthetic transformations.
- The improved industrial process using dry dimethylamine gas offers a cleaner, more energy-efficient route with very high purity and yield (up to 99%), meeting environmental production standards.
- The presence of the N-methyl group in this compound increases the pKa of the active methylene group compared to unsubstituted acetamides, influencing its reactivity in condensation reactions, which is an important consideration in downstream synthetic applications.
- The compound is a key intermediate in the synthesis of heterocyclic compounds such as pyridones and benzimidazoles, which have significant pharmaceutical importance.
Summary Table of Key Preparation Methods
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Ethyl Cyanoacetate + Methylamine | Simple, high yield (~90%) | Straightforward, well-documented | Moderate reaction time |
| Cyanoacetate + Dimethylamine Gas | High yield (up to 99%), environmentally friendly | Efficient, industrial scale | Requires gas handling |
| Cyanoacetylation of Amines | Versatile for substituted amines | Applicable to various substrates | Less specific data, variable |
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N-methylacetamide undergoes several types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions with various reagents.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Condensation Reactions: These reactions often involve bidentate reagents to form heterocyclic compounds.
Substitution Reactions: Common reagents include alkyl halides and other electrophiles.
Major Products
The major products formed from these reactions are often heterocyclic compounds, which are valuable in pharmaceutical and chemical research .
Scientific Research Applications
Synthetic Chemistry
Role as an Intermediate
N-Cyano-N-methylacetamide is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows for the efficient formation of complex molecules, making it a valuable reagent in organic synthesis. For instance, it facilitates the creation of nitrogenous heterocycles such as thiazoles and dihydropyridines, which are essential in drug development .
Table 1: Synthetic Applications of this compound
| Application Area | Description |
|---|---|
| Pharmaceutical Synthesis | Used to create complex pharmaceuticals through various reaction pathways. |
| Heterocycle Formation | Enables synthesis of biologically active heterocycles like thiazoles. |
| Cycloaddition Reactions | Participates in [3+2] cycloaddition reactions leading to novel compounds. |
Agricultural Chemicals
Development of Agrochemicals
this compound is employed in the formulation of pesticides and herbicides, enhancing crop protection and yield. Its effectiveness in modifying the chemical properties of agrochemicals contributes to improved efficacy against pests .
Case Study: Pesticide Formulation
Research has demonstrated that formulations containing N-cyano compounds exhibit increased potency against specific plant-sucking pests, such as aphids. This has implications for sustainable agricultural practices by reducing the need for higher quantities of conventional pesticides .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound is used to investigate enzyme inhibition mechanisms and protein interactions. Its unique chemical properties allow researchers to explore its effects on various biological processes, providing insights into potential therapeutic applications .
Table 2: Biochemical Applications
| Research Focus | Findings |
|---|---|
| Enzyme Inhibition | Investigated as a potential inhibitor for specific enzymes involved in diseases. |
| Protein Interactions | Studied for its effects on protein binding and activity modulation. |
Polymer Science
Building Block for Specialty Polymers
this compound serves as a building block in the production of specialty polymers with tailored properties for industrial applications. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .
Pharmaceutical Development
Therapeutic Investigations
The compound is being explored for its potential therapeutic effects against various diseases. Studies have indicated its role in developing new drug candidates targeting conditions such as cancer and bacterial infections .
Mechanism of Action
The mechanism of action of N-Cyano-N-methylacetamide involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl groups. These functional groups make the compound highly reactive, allowing it to form stable intermediates and products in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Structural and Physical Properties
Notes:
Reactivity and Stability
- 2-Cyano-N,N-diethylacetamide: Used as a pharmaceutical intermediate, its stability is likely influenced by the electron-withdrawing cyano group, which may reduce nucleophilicity .
- N-Methylacetamide: Exhibits high thermal stability and is widely used as a solvent in polymer chemistry. Its simple structure lacks the reactivity of cyano or chloro derivatives .
- 2-Chloro-N-methylacetamide : The chloro group increases susceptibility to hydrolysis or nucleophilic substitution, requiring careful handling .
Toxicological and Environmental Profiles
Q & A
Q. What are the standard synthetic routes for N-cyano-N-methylacetamide, and how can reaction conditions be optimized to improve yield?
this compound is typically synthesized via condensation reactions between cyanoacetic acid derivatives and methylamine or its precursors. A common method involves substituting nitro groups in intermediates under alkaline conditions, followed by reduction (e.g., using iron powder in acidic media) and condensation with cyanoacetic acid . Optimization includes adjusting pH, temperature, and catalyst selection. For example, using mild acidic conditions (pH 4–6) during reduction minimizes side reactions . Yield improvements often rely on stoichiometric control of reactants and inert atmospheres to prevent hydrolysis of the cyano group.
Q. How should researchers safely handle this compound in laboratory settings?
Acute exposure risks include respiratory irritation and potential neurotoxicity. Immediate medical measures for inhalation involve moving the affected individual to fresh air and administering artificial respiration if necessary . Personal protective equipment (PPE) such as nitrile gloves, lab coats, and fume hoods are mandatory. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Q. What analytical techniques are recommended for characterizing this compound purity and structure?
Gas chromatography (GC) coupled with mass spectrometry (MS) is standard for purity assessment, with detection limits as low as 0.1 ppm . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity: the cyano group appears at ~110–120 ppm in ¹³C NMR, while the methylamide proton resonates at δ 2.8–3.1 ppm in ¹H NMR . Calibration curves using internal standards (e.g., deuterated solvents) ensure accuracy .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?
Contradictions in NMR or IR spectra often arise from tautomerism or solvent effects. For instance, the cyano group may exhibit varying resonance splitting in polar aprotic solvents like dimethylacetamide . To address this, use high-resolution MS to confirm molecular ions and compare with computational models (e.g., density functional theory (DFT)-predicted spectra) . Cross-validation with X-ray crystallography can resolve ambiguities in stereochemistry .
Q. What strategies mitigate degradation of this compound during long-term storage?
Degradation pathways include hydrolysis of the cyano group to amides or oxidation under light. Stability studies recommend storing the compound in amber glass vials at –20°C under argon atmosphere . Adding stabilizers like ascorbic acid (0.1% w/v) inhibits oxidative breakdown. Accelerated aging tests (40°C/75% relative humidity) predict shelf-life using HPLC monitoring .
Q. How can researchers design experiments to study the reactivity of this compound in nucleophilic substitutions?
Kinetic studies under varying nucleophile concentrations (e.g., using piperidine or hydrazine) reveal reaction mechanisms. For example, second-order kinetics suggest an SN2 pathway, while steric effects dominate in bulky nucleophiles . Isotopic labeling (e.g., ¹⁵N-cyano groups) tracks substituent migration via ²D NMR. Computational tools (e.g., Gaussian) model transition states to predict regioselectivity .
Q. What are the challenges in quantifying trace impurities in this compound batches, and how are they addressed?
Impurities like unreacted cyanoacetic acid or methylamine byproducts require sensitive detection. Ultra-performance liquid chromatography (UPLC) with UV detection at 210 nm achieves limits of quantitation (LOQ) of 0.01% . Method validation follows ICH guidelines, including spike-recovery tests (85–115% recovery) and interlaboratory comparisons to ensure reproducibility .
Methodological Tables
Table 1. Key Spectral Data for this compound
| Technique | Parameters | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.98 (s, 3H, CH₃), δ 3.45 (s, 2H, CH₂CN) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 25.5 (CH₃), δ 42.1 (CH₂), δ 118.2 (CN) | |
| GC-MS (EI) | m/z 113 [M]⁺, m/z 85 [M–CO]⁺ |
Table 2. Stability Study Conditions and Outcomes
| Condition | Degradation (%) at 6 Months | Mitigation Strategy | Reference |
|---|---|---|---|
| 25°C, dark | <5% | Argon atmosphere | |
| 40°C, 75% RH | 12–15% | Desiccant (silica gel) | |
| Light exposure | 20–25% | Amber glass, UV filters |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
